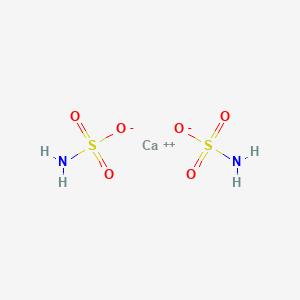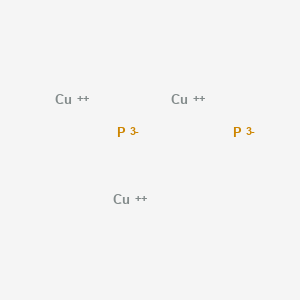
Calcium sulfamate
Descripción general
Descripción
Calcium sulfamate is an inorganic compound with the chemical formula ( \text{Ca(NH}_2\text{SO}_3\text{)}_2 ). It is a white crystalline solid that is soluble in water. This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium sulfamate can be synthesized by reacting calcium carbonate with sulfamic acid. The reaction proceeds as follows: [ \text{CaCO}_3 + 2\text{NH}_2\text{SO}_3\text{H} \rightarrow \text{Ca(NH}_2\text{SO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound involves the same reaction but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: Calcium sulfamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other compounds to form different sulfamates.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfamic acid and calcium hydroxide.
Common Reagents and Conditions:
Amination Reactions: Calcium triflimide and DABCO can activate sulfamoyl fluorides for reactions with amines to form sulfamates.
Hydrolysis Conditions: Typically involves water and mild heating.
Major Products Formed:
Sulfamic Acid: Formed during hydrolysis.
Various Sulfamates: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Calcium sulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfamates and sulfamides.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the production of flame retardants, herbicides, and other industrial chemicals
Mecanismo De Acción
The mechanism by which calcium sulfamate exerts its effects involves its ability to form stable complexes with various molecules. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes by binding to key functional groups in biomolecules .
Comparación Con Compuestos Similares
Sulfamic Acid: A precursor to calcium sulfamate, used in similar applications.
Ammonium Sulfamate: Another sulfamate compound with similar properties and uses.
Sodium Sulfamate: Used in industrial applications, particularly in the production of herbicides.
Uniqueness: this compound is unique due to its ability to form stable complexes with calcium ions, which can enhance its reactivity and stability in various applications. This property makes it particularly useful in industrial and scientific research settings .
Propiedades
IUPAC Name |
calcium;disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPQRDGPVEGLE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH4N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Sulfamic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13770-92-8 | |
| Record name | Calcium sulfamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM SULFAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815BN2AP3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)



